Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester
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Overview
Description
Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzenecarbohydrazonic acid moiety linked to a phenyl group through an ester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbohydrazonic acid, N-phenyl-, phenyl ester typically involves the esterification of benzenecarbohydrazonic acid with phenol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Common reagents used in this synthesis include acid chlorides, anhydrides, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzenecarbohydrazonic acid, N-phenyl-, phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzenecarbohydrazonic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbohydrazonic acid, N-phenyl-, methyl ester
- Benzenecarbohydrazonic acid, N-phenyl-, ethyl ester
- Benzenecarbohydrazonic acid, N-phenyl-, butyl ester
Uniqueness
Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester is unique due to its specific ester linkage to a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
33491-26-8 |
---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
phenyl (Z)-N-phenylbenzenecarbohydrazonate |
InChI |
InChI=1S/C19H16N2O/c1-4-10-16(11-5-1)19(22-18-14-8-3-9-15-18)21-20-17-12-6-2-7-13-17/h1-15,20H/b21-19- |
InChI Key |
POUBLLASFVPRSF-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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